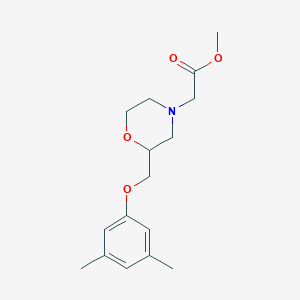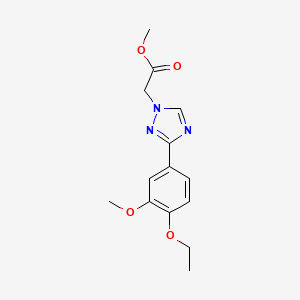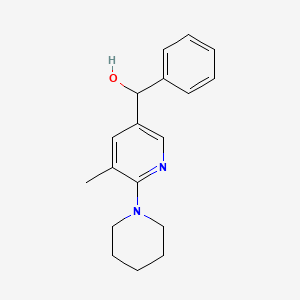![molecular formula C13H15N3O B11790378 2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11790378.png)
2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyrimidine ring, with a cyclohexyl group attached to the nitrogen atom at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine derivatives with formamide or formamidine acetate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrido[3,4-d]pyrimidin-4(3H)-one .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as lithiation, quenching with carbon dioxide, and subsequent cyclization. The use of protecting groups, such as Boc or pivaloyl derivatives, can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-d]pyrimidine-4-one derivatives, while reduction can lead to the formation of dihydropyrido[3,4-d]pyrimidine derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and antitumor activities .
類似化合物との比較
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a sulfur atom in place of the nitrogen atom in the pyridine ring.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused to a pyrimidine ring.
Uniqueness
2-Cyclohexylpyrido[3,4-d]pyrimidin-4(3H)-one is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity
特性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC名 |
2-cyclohexyl-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H15N3O/c17-13-10-6-7-14-8-11(10)15-12(16-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16,17) |
InChIキー |
KMGOAKOVAFTXDF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NC3=C(C=CN=C3)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)












